molecular formula C9H18O3Si B1591485 (Methacryloxymethyl)dimethylethoxysilane CAS No. 5577-70-8

(Methacryloxymethyl)dimethylethoxysilane

Cat. No.: B1591485
CAS No.: 5577-70-8
M. Wt: 202.32 g/mol
InChI Key: DNQFCBLYUTWWCH-UHFFFAOYSA-N
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Description

(Methacryloxymethyl)dimethylethoxysilane is a useful research compound. Its molecular formula is C9H18O3Si and its molecular weight is 202.32 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(Methacryloxymethyl)dimethylethoxysilane plays a significant role in biochemical reactions due to its reactive methacrylate group. This group allows the compound to interact with various enzymes and proteins, facilitating polymerization and cross-linking processes. The compound can form covalent bonds with amino acids in proteins, leading to the modification of protein structures and functions. Additionally, this compound can interact with nucleophilic groups in biomolecules, such as thiol and hydroxyl groups, further influencing biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in protein activity and localization, impacting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate the expression of genes involved in metabolic pathways, affecting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The methacrylate group in the compound can undergo nucleophilic addition reactions with amino acids, leading to the formation of stable adducts. This interaction can result in the inhibition or activation of enzymes, depending on the specific amino acid residues involved. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of moisture, leading to the formation of methacrylic acid and other byproducts. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular and tissue function. At higher doses, this compound can exhibit toxic effects, including cytotoxicity, genotoxicity, and adverse effects on organ function. Threshold effects have been observed, where specific dosage levels result in significant changes in biological responses. It is important to carefully control the dosage of this compound in experimental studies to avoid potential toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases, leading to the formation of methacrylic acid and other metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within cells. The interaction of this compound with metabolic enzymes can also affect the overall metabolic balance within tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cells, this compound can interact with intracellular proteins and other biomolecules, leading to its localization in specific cellular compartments. The distribution of the compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or organelles, through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

[ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3Si/c1-6-12-13(4,5)7-11-9(10)8(2)3/h2,6-7H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQFCBLYUTWWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)COC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585328
Record name [Ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5577-70-8
Record name [Ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Methacryloxymethyl)dimethylethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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